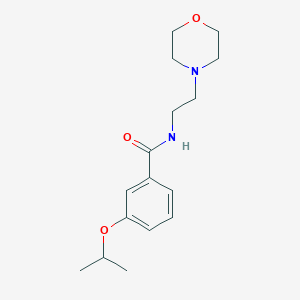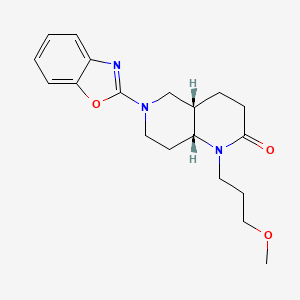
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, commonly known as Br-PIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PIP is a piperidinecarboxamide derivative that has been synthesized and studied for its mechanism of action, physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of Br-PIP is not fully understood, but studies have suggested that it acts as a proteasome inhibitor, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Br-PIP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in individuals with neurological disorders.
Biochemical and physiological effects:
Br-PIP has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and have anti-inflammatory effects. In addition, studies have shown that Br-PIP can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
実験室実験の利点と制限
Br-PIP has several advantages for laboratory experiments, including its high purity and stability. However, there are also some limitations to its use in experiments. For example, Br-PIP is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on human cells and tissues are not well characterized, making it difficult to determine its potential therapeutic applications.
将来の方向性
There are several future directions for research on Br-PIP. One potential avenue of research is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research is to study its effects on different types of cancer cells and neurological disorders, which could lead to the development of new treatments. Additionally, researchers could investigate the potential use of Br-PIP in combination with other drugs to enhance its therapeutic effects.
合成法
Br-PIP is synthesized through a multi-step process involving the reaction of 4-bromobenzonitrile with piperidine and propylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain Br-PIP in its pure form. The synthesis method has been optimized to obtain high yields of Br-PIP with minimal impurities.
科学的研究の応用
Br-PIP has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have promising activity against cancer cells, with studies indicating that it induces apoptosis and inhibits cell proliferation. Br-PIP has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, Br-PIP has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
特性
IUPAC Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-10-22(20,21)18-9-3-4-12(11-18)15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHISVLSVHEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5296227.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![ethyl 1-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B5296233.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296254.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)